molecular formula C14H8ClNO5 B14379087 3-(Chlorocarbonyl)phenyl 4-nitrobenzoate CAS No. 89882-98-4

3-(Chlorocarbonyl)phenyl 4-nitrobenzoate

Cat. No.: B14379087
CAS No.: 89882-98-4
M. Wt: 305.67 g/mol
InChI Key: SJHBKEFXXIGZIQ-UHFFFAOYSA-N
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Description

3-(Chlorocarbonyl)phenyl 4-nitrobenzoate is an organic compound with the molecular formula C14H8ClNO5 It is a derivative of benzoic acid and contains both a chlorocarbonyl group and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorocarbonyl)phenyl 4-nitrobenzoate typically involves the esterification of 3-(Chlorocarbonyl)phenol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorocarbonyl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, toluene), catalysts (Lewis acids).

    Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Substitution: Amides, esters.

    Reduction: Amino derivatives.

    Oxidation: Quinones, oxidized phenyl derivatives.

Scientific Research Applications

3-(Chlorocarbonyl)phenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chlorocarbonyl)phenyl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Chlorocarbonyl)phenyl benzoate: Similar structure but lacks the nitro group.

    4-Nitrophenyl 3-chlorobenzoate: Similar structure but with different positioning of the chlorocarbonyl and nitro groups.

    3-(Chlorocarbonyl)phenyl 2-nitrobenzoate: Similar structure but with the nitro group in a different position on the benzoate ring.

Uniqueness

3-(Chlorocarbonyl)phenyl 4-nitrobenzoate is unique due to the presence of both the chlorocarbonyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The specific positioning of these groups on the phenyl ring can influence the compound’s interactions with molecular targets and its overall properties.

Properties

CAS No.

89882-98-4

Molecular Formula

C14H8ClNO5

Molecular Weight

305.67 g/mol

IUPAC Name

(3-carbonochloridoylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C14H8ClNO5/c15-13(17)10-2-1-3-12(8-10)21-14(18)9-4-6-11(7-5-9)16(19)20/h1-8H

InChI Key

SJHBKEFXXIGZIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

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